Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H12N2O2S2. It is classified as a thiophene derivative, which is known for its diverse applications in the fields of organic chemistry and pharmaceuticals. This compound features a thiophene ring substituted with an amino group, a cyanosulfanyl group, and an ethyl ester functional group, making it of interest for various synthetic and medicinal purposes.
The compound is identified by several synonyms, including ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate and is associated with the CAS number 304646-76-2. It falls under the category of heterocyclic compounds, specifically those containing sulfur in their aromatic ring structure. Its classification as a thiophene derivative places it in a group of compounds that are often explored for their electronic properties and biological activities.
The synthesis of ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate can be achieved through various methods, typically involving the reaction of appropriate thiophene derivatives with reagents that introduce the desired functional groups.
The molecular structure of ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate includes:
This arrangement contributes to its chemical reactivity and potential biological activity.
The compound has a molecular weight of approximately 296.38 g/mol. Its structural representation can be derived from its SMILES notation: CC(=O)N1C=C(SC#N)C(C1=CC=C(C)C)=O
.
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity, often involving solvents like water or organic solvents depending on the reaction type.
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate has potential applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5